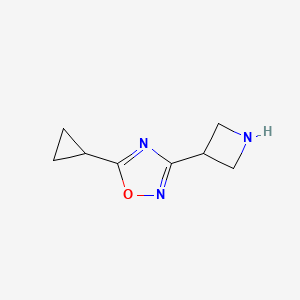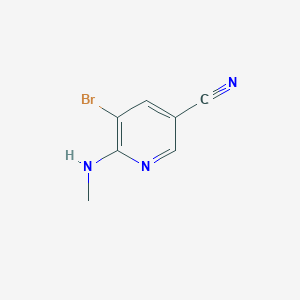
Acide 3-hydroxyquinoléine-6-carboxylique
Vue d'ensemble
Description
3-Hydroxyquinoline-6-carboxylic acid is a quinoline derivative . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Synthesis Analysis
Quinoline and its analogs have been synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A specific synthesis of a 3-hydroxyquinoline-4-carboxylic acid derivative has been reported, yielding white crystals .Molecular Structure Analysis
The molecular structure of 3-Hydroxyquinoline-6-carboxylic acid includes a carboxyl functional group, CO2H, attached to the quinoline ring system . The compound’s NMR data provides further details on its structure .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Specific reactions of quinoline derivatives would depend on the substituents present.Applications De Recherche Scientifique
Synthèse d'acides éthynyl-3-hydroxyquinoléine-4-carboxyliques
Des acides 3-hydroxyquinoléine-4-carboxyliques contenant un groupement éthynyle en positions 6 et 8 ont été obtenus pour la première fois . Une approche synthétique de ces composés basée sur le couplage croisé de Sonogashira et la réaction de Pfitzinger a été développée .
Quinoléine et ses analogues biologiquement et pharmaceutiquement actifs
La quinoléine est devenue un composé hétérocyclique essentiel en raison de ses applications polyvalentes dans les domaines de la chimie organique industrielle et synthétique . Elle joue un rôle majeur dans le domaine de la chimie médicinale .
Inhibiteur des oxygénases dépendantes de 2OG
La 5-carboxy-8-hydroxyquinoléine (IOX1, 32) est l'inhibiteur le plus efficace à large spectre des sous-familles d'oxygénases 2OG . Il a été validé comme un inhibiteur cellulaire actif des déméthylases de la lysine des histones dépendantes de 2OG (KDM) et un inhibiteur de la protéine associée à la masse graisseuse et à l'obésité (FTO) .
Ligand d'AlkB
L'IOX1 a également été rapporté comme un ligand d'AlkB, qui appartient à la superfamille des dioxygénases dépendantes du Fe(II)/2OG et déméthyle de manière oxydative le substrat d'ADN .
Chélateurs de fer pour la neuroprotection
La 8-hydroxyquinoléine et bon nombre de ses dérivés ont une large gamme d'applications pharmacologiques, telles que les chélateurs de fer pour la neuroprotection .
Agents anticancéreux
La 8-hydroxyquinoléine et ses dérivés sont utilisés comme agents anticancéreux .
Agents anti-VIH
La 8-hydroxyquinoléine et ses dérivés sont utilisés comme agents anti-VIH .
Agents antifongiques
La 8-hydroxyquinoléine et ses dérivés sont utilisés comme agents antifongiques .
Mécanisme D'action
Target of Action
3-Hydroxyquinoline-6-carboxylic acid, like other quinolines and quinolones, has been found to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .
Mode of Action
Quinolines and quinolones generally exhibit a broad spectrum of bioactivities through different mechanisms of action . They are known to interact with their targets, leading to changes that contribute to their biological activities.
Biochemical Pathways
Quinolines and quinolones are known to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
Quinolines and quinolones are known to have various effects at the molecular and cellular level, contributing to their biological activities .
Action Environment
The synthesis and side effects of quinolines and quinolones on the environment have been studied .
Safety and Hazards
While specific safety and hazard information for 3-Hydroxyquinoline-6-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Quinoline derivatives, including 3-Hydroxyquinoline-6-carboxylic acid, continue to be of interest in the fields of medicinal and synthetic organic chemistry due to their versatile applications . Future research may focus on developing greener and more sustainable chemical processes for their synthesis, exploring their potential biological and pharmaceutical activities, and designing novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
Analyse Biochimique
Biochemical Properties
3-Hydroxyquinoline-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, specifically CYP199A2, which catalyzes the regioselective oxidation of quinoline-6-carboxylic acid to produce 3-Hydroxyquinoline-6-carboxylic acid . This interaction highlights the compound’s potential as a biocatalyst in oxidative reactions. Additionally, 3-Hydroxyquinoline-6-carboxylic acid exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Cellular Effects
The effects of 3-Hydroxyquinoline-6-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, quinoline derivatives, including 3-Hydroxyquinoline-6-carboxylic acid, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These effects are mediated through the compound’s ability to interfere with microbial viability and inhibit the growth of cancer cells. Furthermore, 3-Hydroxyquinoline-6-carboxylic acid can affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxyquinoline-6-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of cytochrome P450 enzymes, leading to the oxidation of quinoline-6-carboxylic acid . This binding interaction is crucial for the compound’s role as a biocatalyst. Additionally, 3-Hydroxyquinoline-6-carboxylic acid can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . The compound also influences gene expression by modulating the transcription of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyquinoline-6-carboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that 3-Hydroxyquinoline-6-carboxylic acid can have sustained effects on cellular function, including prolonged antioxidant activity and inhibition of microbial growth . The compound may degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of 3-Hydroxyquinoline-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant activity and inhibition of microbial growth . At high doses, 3-Hydroxyquinoline-6-carboxylic acid can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
3-Hydroxyquinoline-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation to produce metabolites with distinct biological activities . These metabolic pathways are crucial for the compound’s bioavailability and efficacy. Additionally, 3-Hydroxyquinoline-6-carboxylic acid can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-Hydroxyquinoline-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within cells . Once inside the cells, 3-Hydroxyquinoline-6-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. This transport and distribution are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Hydroxyquinoline-6-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Hydroxyquinoline-6-carboxylic acid may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, the compound’s localization to the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
3-hydroxyquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJCKQVORNAAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


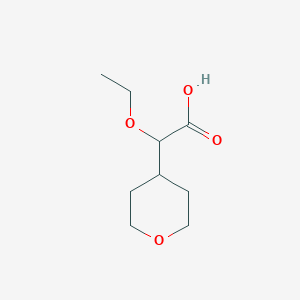
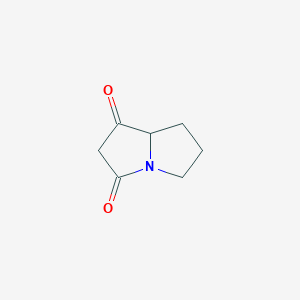


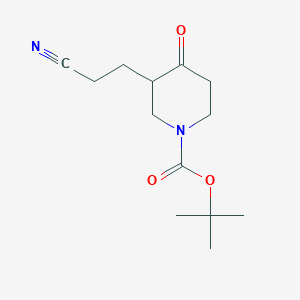
![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
